5-Chloro-2,2-dimethyl-3-oxopentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2-dimethyl-3-oxopentanal is an organic compound with a unique structure that includes a chlorine atom, two methyl groups, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethyl-3-oxopentanal typically involves the chlorination of 2,2-dimethyl-3-oxopentanal. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethyl-3-oxopentanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-2,2-dimethyl-3-oxopentanoic acid.
Reduction: 5-Chloro-2,2-dimethyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,2-dimethyl-3-oxopentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethyl-3-oxopentanal involves its reactivity with various biological molecules. The ketone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-oxopentanal: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Bromo-2,2-dimethyl-3-oxopentanal: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
5-Chloro-2,2-dimethyl-3-hydroxypentanal: The ketone group is reduced to an alcohol, altering its chemical properties.
Properties
CAS No. |
89635-65-4 |
---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
5-chloro-2,2-dimethyl-3-oxopentanal |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,5-9)6(10)3-4-8/h5H,3-4H2,1-2H3 |
InChI Key |
XEBZPMCTWVQWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.